molecular formula C10H19NO2 B3324311 4,4-Bis(ethyloxy)-2,2-dimethylbutanenitrile CAS No. 18240-74-9

4,4-Bis(ethyloxy)-2,2-dimethylbutanenitrile

Cat. No. B3324311
CAS RN: 18240-74-9
M. Wt: 185.26 g/mol
InChI Key: XZVPHMDUSWREHG-UHFFFAOYSA-N
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Description

4,4-Bis(ethyloxy)-2,2-dimethylbutanenitrile, or BEDMB, is a nitrile compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used in a variety of synthetic reactions, and it has been studied in depth for its biochemical and physiological effects.

Scientific Research Applications

BEDMB has been used in a variety of scientific research applications, including the study of enzymes, proteins, and nucleic acids. It has also been used to study the effects of drugs and other compounds on the body, as well as to study the mechanisms of action of various compounds.

Mechanism of Action

The mechanism of action of BEDMB is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes, proteins, and nucleic acids. This inhibition can be used to study the effects of drugs and other compounds on the body, as well as to study the mechanisms of action of various compounds.
Biochemical and Physiological Effects
BEDMB has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, proteins, and nucleic acids, which can lead to various physiological effects. BEDMB has also been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the levels of certain hormones.

Advantages and Limitations for Lab Experiments

BEDMB has several advantages for lab experiments, including its low cost and ease of synthesis. Additionally, it is a highly reactive compound, which makes it useful for a variety of synthetic reactions. However, BEDMB also has several limitations, including its potential toxicity and the fact that its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research on BEDMB. These include further studies into its mechanism of action, its effects on enzymes, proteins, and nucleic acids, and its potential toxicity. Additionally, further research into its anti-inflammatory and anti-cancer effects could lead to new treatments and therapies. Finally, further research into its use in synthetic reactions could lead to the development of new compounds and drugs.

properties

IUPAC Name

4,4-diethoxy-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-12-9(13-6-2)7-10(3,4)8-11/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVPHMDUSWREHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C)(C)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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